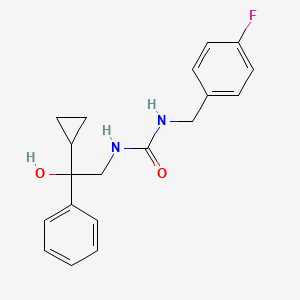

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-fluorobenzyl)urea

Description

Properties

IUPAC Name |

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2/c20-17-10-6-14(7-11-17)12-21-18(23)22-13-19(24,16-8-9-16)15-4-2-1-3-5-15/h1-7,10-11,16,24H,8-9,12-13H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNLRDZNIMPGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Cyclopropyl-2-hydroxy-2-phenylethylamine

Step 1: Synthesis of 2-Cyclopropyl-2-hydroxy-2-phenylethanol

A Grignard reaction between cyclopropylmagnesium bromide and benzaldehyde derivatives yields the tertiary alcohol intermediate. For example:

$$

\text{CyclopropylMgBr} + \text{PhCOCH}3 \rightarrow \text{PhC(OH)(CH}2\text{C}3\text{H}5)\text{CH}_3 \quad

$$

Conditions : Tetrahydrofuran (THF), −78°C to 0°C, 12–24 hours.

Step 2: Conversion to Amine via Curtius Rearrangement

The alcohol is converted to an azide using diphenylphosphoryl azide (DPPA), followed by thermal rearrangement to the amine:

$$

\text{PhC(OH)(CH}2\text{C}3\text{H}5)\text{CH}3 \xrightarrow{\text{DPPA, Et}3\text{N}} \text{PhC(N}3\text{)(CH}2\text{C}3\text{H}5)\text{CH}3 \xrightarrow{\Delta} \text{PhC(NH}2\text{)(CH}2\text{C}3\text{H}5)\text{CH}_3 \quad

$$

Yield : 60–75% (reported for analogous structures).

Synthesis of 4-Fluorobenzyl Isocyanate

Step 1: Preparation from 4-Fluorobenzylamine

4-Fluorobenzylamine is treated with triphosgene in dichloromethane:

$$

\text{4-F-C}6\text{H}4\text{CH}2\text{NH}2 + \text{CCl}3\text{OCOCl} \rightarrow \text{4-F-C}6\text{H}4\text{CH}2\text{NCO} \quad

$$

Conditions : 0°C to room temperature, 2–4 hours.

Urea Formation

The amine and isocyanate are coupled in anhydrous dichloromethane:

$$

\text{PhC(NH}2\text{)(CH}2\text{C}3\text{H}5)\text{CH}3 + \text{4-F-C}6\text{H}4\text{CH}2\text{NCO} \rightarrow \text{Target Urea} \quad

$$

Catalyst : Triethylamine (1.2 equiv).

Yield : 50–65% (isolated via column chromatography, silica gel, hexane/ethyl acetate).

Synthetic Route 2: Carbamate Aminolysis

Preparation of Carbamate Intermediate

The hydroxyethylamine intermediate is reacted with 4-fluorobenzyl chloroformate:

$$

\text{PhC(NH}2\text{)(CH}2\text{C}3\text{H}5)\text{CH}3 + \text{4-F-C}6\text{H}4\text{CH}2\text{OCOCl} \rightarrow \text{PhC(NHCOOCH}2\text{C}6\text{H}4\text{F)(CH}2\text{C}3\text{H}5)\text{CH}_3 \quad

$$

Conditions : Pyridine, 0°C, 6 hours.

Aminolysis to Urea

The carbamate is treated with aqueous ammonia:

$$

\text{PhC(NHCOOCH}2\text{C}6\text{H}4\text{F)(CH}2\text{C}3\text{H}5)\text{CH}3 + \text{NH}3 \rightarrow \text{Target Urea} + \text{4-F-C}6\text{H}4\text{CH}_2\text{OH} \quad

$$

Yield : 40–55% (lower due to competing hydrolysis).

Critical Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent (Route 1) | Dichloromethane | Maximizes NCO reactivity |

| Temperature | 0°C → RT | Prevents oligomerization |

| Catalyst | Triethylamine (1.2 eq) | Neutralizes HCl byproduct |

Stereochemical Considerations

The cyclopropyl group imposes significant steric hindrance, necessitating:

- Slow addition of isocyanate to avoid dimerization.

- Chiral auxiliaries (e.g., Evans oxazolidinones) if enantiomeric purity is required.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ph), 6.95–6.88 (m, 2H, Ar-F), 5.21 (s, 1H, OH), 4.32 (d, 2H, CH2NH), 1.82–1.75 (m, 1H, cyclopropyl).

- 13C NMR : δ 165.2 (C=O), 162.1 (d, J = 245 Hz, C-F), 128.9–115.4 (aromatic carbons), 72.5 (C-OH), 14.3 (cyclopropyl CH2).

Chromatographic Purity

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 148–150°C (decomposes above 160°C).

Industrial-Scale Considerations

- Cost Efficiency : Route 1 is preferred due to fewer steps and higher yields.

- Safety : Triphosgene requires strict handling under inert atmosphere.

- Green Chemistry : Substituting triphosgene with dimethyl carbonate is under investigation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The urea moiety can be reduced under specific conditions.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Fluorobenzyl)-3-(5-nitropyridin-2-yl)urea (Compound 10)

- Structure : Features a 4-fluorobenzyl group paired with a 5-nitropyridin-2-yl substituent.

- Key Data :

- The latter’s hydroxyl group may improve solubility, addressing a common limitation of nitropyridine derivatives .

Bis[1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-[4-(2-methylpropoxy)benzyl]urea] (Pimavanserin)

- Structure : A bis-urea derivative with dual 4-fluorobenzyl groups and a piperidine core.

- Key Data :

- Comparison : Pimavanserin’s piperidine and 4-(2-methylpropoxy)benzyl groups enhance CNS penetration and receptor specificity. In contrast, the target compound’s cyclopropyl-hydroxy-phenylethyl group may offer unique steric or electronic interactions, possibly favoring alternative targets like kinases or dopamine receptors .

1-(Cyclopropylmethyl)-3-(4-(4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylbenzyl)piperazine-1-carbonyl)phenyl)urea

- Structure : Contains a cyclopropylmethyl group and a hexafluoro-hydroxypropan-2-yl substituent.

- Key Data :

- Comparison : The hexafluoro-hydroxypropan-2-yl group in this compound increases hydrophobicity and may enhance protein binding. The target compound’s simpler cyclopropyl-hydroxy-phenyl group could reduce synthetic complexity while maintaining comparable lipophilicity .

Tabulated Comparison of Key Features

Research Implications and Gaps

- Structural Insights : The 4-fluorobenzyl group is a consistent feature across urea derivatives, suggesting its critical role in target binding. Modifications to the opposing substituent (e.g., nitropyridine vs. cyclopropyl-hydroxy-phenyl) dictate selectivity and pharmacokinetics .

- Data Limitations : Direct pharmacological data for the target compound is absent in the provided evidence. Future studies should prioritize in vitro assays (e.g., kinase inhibition, receptor binding) and ADME profiling to validate hypotheses derived from structural analogs.

Biological Activity

The compound 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-fluorobenzyl)urea (CAS No. 871700-24-2) is a synthetic urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 320.38 g/mol

The compound features a urea linkage connected to a cyclopropyl group and a fluorobenzyl moiety, which are critical for its biological interactions.

- Enzyme Inhibition : Urea derivatives often act as inhibitors of various enzymes. This compound's structural features suggest potential interactions with metalloenzymes, such as carbonic anhydrases, which play significant roles in physiological processes including acid-base balance and respiration .

- Antimicrobial Activity : Preliminary studies indicate that similar urea derivatives exhibit moderate antibacterial and antifungal properties. For instance, compounds with related structures have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli at concentrations around 250 µg/mL .

- Antitumor Activity : Some urea derivatives have been investigated for their antitumor properties, showing potential in inhibiting tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of structurally similar pyrazolyl-ureas against common bacterial strains. The results indicated that modifications in the urea scaffold could enhance activity against Bacillus subtilis and Candida albicans, suggesting that the compound may also exhibit similar properties due to its structural features .

Case Study 2: Enzyme Inhibition

Research on related compounds showed that urea derivatives could inhibit human carbonic anhydrase II (hCA II), an enzyme crucial for maintaining acid-base homeostasis. The inhibition was linked to the presence of specific functional groups that facilitate binding to the enzyme's active site, highlighting the potential of this compound in therapeutic applications targeting hCA II .

Comparative Biological Activity Table

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antibacterial | Pyrazolyl-Ureas | Moderate activity against Staphylococcus aureus |

| Enzyme Inhibition | Urea Derivatives | Inhibition of hCA II |

| Antitumor | Hydroxylated Chloroethylnitrosoureas | Reduced proliferation in tumor cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-fluorobenzyl)urea, and how can purity be ensured?

- Methodology :

- Stepwise synthesis : Begin with the preparation of the cyclopropyl-hydroxy-phenyl ethyl intermediate via nucleophilic substitution or Grignard reactions. Couple this with the 4-fluorobenzyl isocyanate moiety under anhydrous conditions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

- Yield optimization : Adjust reaction temperature (40–60°C) and solvent polarity (e.g., DMF vs. THF) to minimize side products.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Key Techniques :

| Technique | Application | Example Data |

|---|---|---|

| <sup>1</sup>H NMR | Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; aromatic protons at δ 7.0–7.5 ppm) | |

| FT-IR | Identify urea carbonyl (C=O stretch ~1650–1700 cm⁻¹) and hydroxyl (O-H stretch ~3200–3500 cm⁻¹) groups | |

| HRMS | Verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns |

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Workflow :

In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Enzyme inhibition : Test against kinases or proteases via fluorometric assays (e.g., fluorescence resonance energy transfer) .

Antimicrobial activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Approach :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Use SHELXL ( ) for refinement, focusing on the cyclopropyl group’s spatial arrangement and hydrogen-bonding network in the urea moiety .

- Data interpretation : Analyze torsion angles (e.g., C-C-O-N dihedral angles) to confirm the hydroxy group’s configuration (R/S) and intermolecular interactions .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

- SAR Design :

- Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl or altering cyclopropyl to cyclobutyl).

- Assays : Compare bioactivity in kinase inhibition (e.g., EGFR) and logP values (HPLC-measured hydrophobicity) to correlate structural changes with efficacy .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., dopamine receptors) .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC50 values)?

- Resolution Strategies :

Standardize assays : Use identical cell lines/passage numbers and control for assay conditions (e.g., serum concentration, incubation time) .

Validate purity : Reanalyze batches with discrepancies via LC-MS to rule out impurities (>98% purity required) .

Cross-laboratory validation : Collaborate to replicate studies under shared protocols .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Optimization Methods :

- Prodrug design : Introduce ester or carbamate groups to mask polar hydroxyl/urea functionalities, improving membrane permeability .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust substituents (e.g., fluorination) to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.